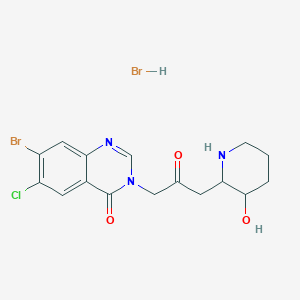

Halofuginone hydrobromide

Übersicht

Beschreibung

Halofuginonhydrobromid ist ein synthetisches halogeniertes Derivat von Febrifugin, einem natürlichen Chinazolinon-Alkaloid, das in der chinesischen Pflanze Dichroa febrifuga vorkommt . Es ist ein niedermolekulares Chinazolinon-Alkaloid und ein potenter Inhibitor der Genexpression von Kollagen alpha1 (I) und Matrixmetalloproteinase 2 (MMP-2) . Halofuginonhydrobromid wird in der Veterinärmedizin als Kokzidiostatikum eingesetzt und hat ein erhebliches Potenzial bei der Behandlung verschiedener Krankheiten, darunter Sklerodermie, Krebs und Restenose .

Vorbereitungsmethoden

Halofuginonhydrobromid kann durch einen mehrstufigen Prozess synthetisiert werdenDas Endprodukt, Halofuginonhydrobromid, wird durch eine vierstufige Reaktionssequenz erhalten, die Kondensation, Cyclisierung, Entschützung und Isomerisierung umfasst . Ein weiteres Verfahren verwendet N-Benzyl-3-Piperidon oder dessen Hydrochlorid, eine organische oder anorganische Base, ein Halogenid von Alkalimetall und Beta, Gamma-Dihaloalken oder Allylhaloalkan als Ausgangsmaterialien. Dieses Verfahren umfasst die Steven-Umlagerung, die Von-Braun-Reaktion, Reduktion und Entschützungsschritte .

Analyse Chemischer Reaktionen

Halofuginonhydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Chinazolinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, was zu verschiedenen Zwischenprodukten führt.

Substitution: Halofuginonhydrobromid kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Halogenatome. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Chlorether, N-Bromsuccinimid (NBS) und Benzylamin

Wissenschaftliche Forschungsanwendungen

Halofuginonhydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Chinazolinonderivaten und deren chemischen Eigenschaften verwendet.

Medizin: Es hat sich als vielversprechend bei der Behandlung von Sklerodermie, Krebs und Restenose erwiesen. .

Wirkmechanismus

Halofuginonhydrobromid übt seine Wirkung aus, indem es die Genexpression von Kollagen alpha1 (I) und Matrixmetalloproteinase 2 (MMP-2) hemmt . Es unterdrückt auch die Ablagerung der extrazellulären Matrix und die Zellproliferation. Die Verbindung beeinflusst Stoffwechselprozesse wie die TGFβ- und IL-17-Signalwege, die an verschiedenen biologischen Aktivitäten beteiligt sind, darunter Entzündungen, Fibrose und Krebs . Zusätzlich wirkt Halofuginonhydrobromid als hoch affiner Inhibitor des Enzyms Glutamyl-Prolyl-tRNA-Synthetase, was zur Anhäufung von ungeladenen Prolyl-tRNAs führt und die Aminosäure-Hunger-Antwort auslöst .

Wirkmechanismus

Halofuginone hydrobromide exerts its effects by inhibiting collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation. The compound affects metabolic processes such as the TGFβ and IL-17 signaling pathways, which are involved in various biological activities, including inflammation, fibrosis, and cancer . Additionally, this compound acts as a high-affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and initiating the amino acid starvation response .

Vergleich Mit ähnlichen Verbindungen

Halofuginonhydrobromid ähnelt anderen Chinazolinon-Alkaloiden, wie Febrifugin und Isofebrifugin . Es ist jedoch einzigartig durch seine starken inhibitorischen Wirkungen auf die Kollagensynthese und die Genexpression von Matrixmetalloproteinasen . Weitere ähnliche Verbindungen sind:

Febrifugin: Ein natürliches Chinazolinon-Alkaloid, das in Dichroa febrifuga vorkommt.

Isofebrifugin: Ein Isomer von Febrifugin mit ähnlichen biologischen Aktivitäten.

Chinazolinonderivate: Verschiedene synthetische Derivate mit unterschiedlichen biologischen Aktivitäten und chemischen Eigenschaften.

Halofuginonhydrobromid zeichnet sich durch seine vielfältigen Anwendungen in Medizin, Biologie und Industrie sowie durch seinen einzigartigen Wirkmechanismus und seine starken inhibitorischen Wirkungen aus.

Eigenschaften

IUPAC Name |

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUWEPZBTXEUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938441 | |

| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17395-31-2, 64924-67-0 | |

| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17395-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-chloro-3-(3-(3-hydroxy-2-piperidyl)-2-oxopropyl)quinazolin-4(3H)-one monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017395312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

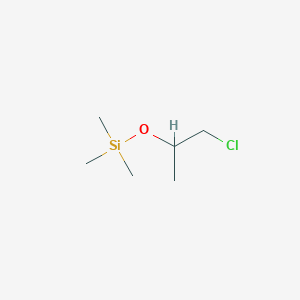

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)